molecular formula C9H10BrNO2S B13602584 8-Bromo-1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione CAS No. 2792202-09-4

8-Bromo-1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione

Cat. No.: B13602584
CAS No.: 2792202-09-4
M. Wt: 276.15 g/mol
InChI Key: SXPXLFNPWOVUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione is a chemical compound with the molecular formula C9H8BrNO3S. It is a member of the benzothiazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione typically involves the bromination of 1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

8-Bromo-1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzothiazepine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways .

Properties

CAS No.

2792202-09-4

Molecular Formula

C9H10BrNO2S

Molecular Weight

276.15 g/mol

IUPAC Name

8-bromo-1,2,3,5-tetrahydro-4λ6,1-benzothiazepine 4,4-dioxide

InChI

InChI=1S/C9H10BrNO2S/c10-8-2-1-7-6-14(12,13)4-3-11-9(7)5-8/h1-2,5,11H,3-4,6H2

InChI Key

SXPXLFNPWOVUEW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2=C(N1)C=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.